2-Amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidine-4-carbaldehyde
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Overview
Description
2-Amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidine-4-carbaldehyde is a complex organic compound with a unique structure that includes an amino group, a keto group, and a phenylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidine-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-Amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. The amino and keto groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenylbutyl side chain can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-oxo-5-(4-phenylbutyl)-3H-pyrimidine-4-carbaldehyde
- Ethyl 3-[2-amino-6-oxo-5-(4-phenylbutyl)-3H-pyrimidin-4-yl]prop-2-enoate
- 2-[[2-amino-6-oxo-5-(4-phenylbutyl)-3H-pyrimidin-4-yl]methyl]isoindole-1,3-dione
Uniqueness
Compared to similar compounds, 2-Amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidine-4-carbaldehyde is unique due to its specific structural features, such as the presence of both an amino group and a keto group on the pyrimidine ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Properties
CAS No. |
7752-56-9 |
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Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C15H17N3O2/c16-15-17-13(10-19)12(14(20)18-15)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H3,16,17,18,20) |
InChI Key |
SRDHAUHFJMVHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=C(N=C(NC2=O)N)C=O |
Origin of Product |
United States |
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